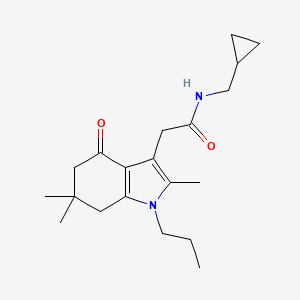
2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, also known as NTBC, is a synthetic compound that has been widely used in scientific research. NTBC is a thiazine derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide inhibits the enzyme HPPD by binding to the active site of the enzyme, preventing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This leads to a decrease in the production of toxic metabolites in patients with tyrosinemia type I. 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of HPPD, reduction of toxic metabolites in patients with tyrosinemia type I, and antioxidant properties. 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments include its specificity for HPPD, its ability to inhibit the production of toxic metabolites in patients with tyrosinemia type I, and its antioxidant properties. The limitations of using 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments include its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. One direction is to investigate the potential therapeutic effects of 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to explore the potential use of 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide as an antioxidant in the prevention and treatment of age-related diseases, such as cardiovascular disease and cancer. Additionally, further research is needed to optimize the synthesis method of 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide and to develop more potent and selective inhibitors of HPPD.
Méthodes De Synthèse
2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is synthesized by reacting 3-nitrobenzoyl chloride with 2-aminothiophenol in the presence of triethylamine, which leads to the formation of 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. The reaction is carried out in anhydrous dichloromethane and the product is purified by recrystallization.
Applications De Recherche Scientifique
2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been used in various scientific research applications, including studies on tyrosinemia type I, a rare genetic disorder that affects the metabolism of the amino acid tyrosine. 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been shown to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the production of toxic metabolites in patients with tyrosinemia type I. 2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been used as a treatment for tyrosinemia type I in clinical trials, and has been shown to improve the quality of life of patients with the disorder.
Propriétés
IUPAC Name |
2-amino-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-11-14-9(16)5-8(20-11)10(17)13-6-2-1-3-7(4-6)15(18)19/h1-4,8H,5H2,(H,13,17)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWMEXDMPXWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane](/img/structure/B5151203.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5151226.png)
![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5151240.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
![4-(2,5-dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid](/img/structure/B5151279.png)